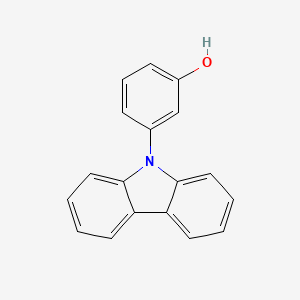
3-(9H-carbazol-9-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-carbazol-9-yl)phenol is an organic compound that features a carbazole moiety attached to a phenol group. Carbazole is a nitrogen-containing aromatic heterocycle known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make this compound a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)phenol typically involves the reaction of carbazole with phenol derivatives under specific conditions. One common method is the Suzuki coupling reaction, where carbazole is coupled with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(9H-carbazol-9-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The carbazole moiety can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of both the carbazole and phenol moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Halogenated or nitrated carbazole-phenol derivatives.
Scientific Research Applications
3-(9H-carbazol-9-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its optoelectronic properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-9-yl)phenol involves its interaction with various molecular targets and pathways:
Optoelectronic Properties: The compound’s ability to absorb and emit light is due to the conjugated π-electron system in the carbazole and phenol moieties.
Charge Transport: The high charge carrier mobility is attributed to the extended conjugation and planar structure of the molecule, facilitating efficient charge transport in electronic devices.
Biological Activity: The compound’s biological effects may involve interactions with cellular membranes, proteins, and nucleic acids, leading to changes in cellular functions and signaling pathways
Comparison with Similar Compounds
3-(9H-carbazol-9-yl)phenol can be compared with other similar compounds, such as:
3,3′-di(carbazol-9-yl)-5-cyano-1,1′-biphenyl (mCBP-CN): Similar structure with two carbazole units attached to a biphenyl linker, used in OLEDs.
1,3,5-tris(carbazol-9-yl)benzene (tCP): Contains three carbazole units attached to a benzene ring, used as a hole-transporting layer in electronic devices.
Poly(N-vinylcarbazole) (PVK): A polymer with excellent optoelectronic properties, used in photocopiers and organic LEDs.
The uniqueness of this compound lies in its specific combination of a carbazole and phenol moiety, which imparts distinct optoelectronic and chemical properties, making it suitable for a variety of applications.
Properties
Molecular Formula |
C18H13NO |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
3-carbazol-9-ylphenol |
InChI |
InChI=1S/C18H13NO/c20-14-7-5-6-13(12-14)19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,20H |
InChI Key |
ZOIHCOOHDPEJNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















